2,5-Bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C18H14N4O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by pyridin-2-ylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with pyridin-2-ylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The pyridin-2-ylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-Bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-ylamino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis((5-methylhexan-2-yl)amino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of pyridin-2-ylamino groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
6279-59-0 |
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Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2,5-bis(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H12N4O2/c21-13-10-12(20-16-6-2-4-8-18-16)14(22)9-11(13)19-15-5-1-3-7-17-15/h1-10H,(H,17,19)(H,18,20) |
InChI Key |
OIJLWEWMCMCQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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